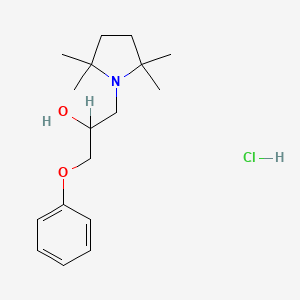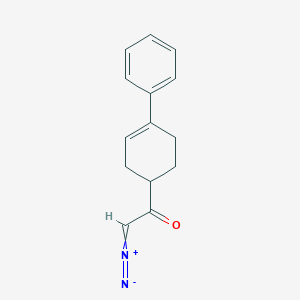
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound featuring a diazo group attached to a cyclohexene ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction. This involves the reaction of a diene with a dienophile to form the cyclohexene ring. The diazo group can be introduced through diazo transfer reactions, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling diazo compounds, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone involves the diazo group, which can act as a source of nitrogen gas upon decomposition. This can lead to the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity.
Ethyl diazoacetate: Another diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but different structural properties.
Uniqueness
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific structure, which combines a diazo group with a cyclohexene ring and a phenyl substituent.
Properties
CAS No. |
50464-38-5 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H14N2O/c15-16-10-14(17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-6,10,13H,7-9H2 |
InChI Key |
AGMLLTCDIJQRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


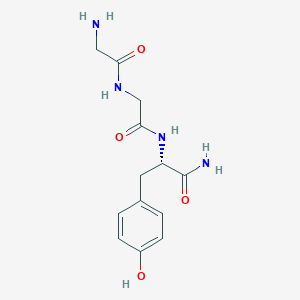
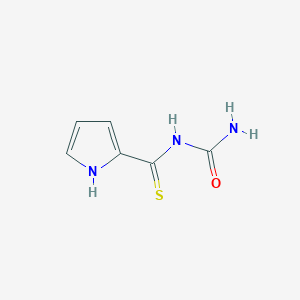
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
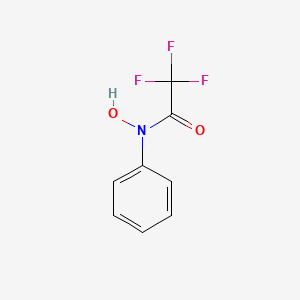
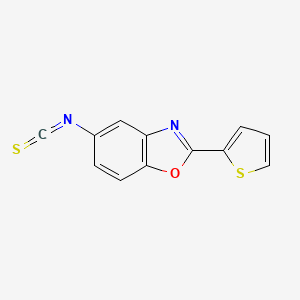
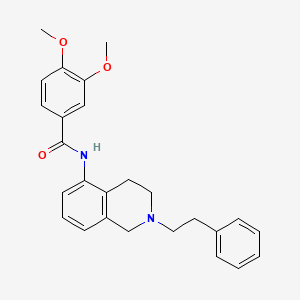
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
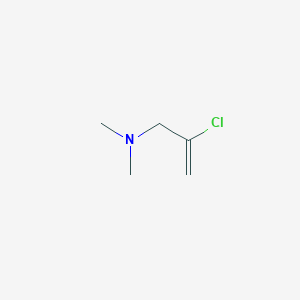
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
